molecular formula C13H16N2O3S B4840703 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid

4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4840703
M. Wt: 280.34 g/mol
InChI Key: HJQZCMQPGYDVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that is commonly referred to as DPC. It is a synthetic compound that has been used in scientific research to study the biochemical and physiological effects of various substances. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid involves the binding of the compound to proteins. The compound has been shown to bind to the active site of proteins, which can lead to changes in the conformation of the protein. This can affect the activity of the protein, and can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid are varied. The compound has been shown to inhibit the activity of certain enzymes, and to modulate the activity of other enzymes. It has also been shown to affect the binding of ligands to proteins, and to affect the conformation of proteins. The compound has been used to study the effects of various substances on cellular processes, and to study the mechanisms of action of different substances.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments include its ability to bind to proteins, its fluorescent properties, and its ability to modulate the activity of enzymes. The compound has been used in a variety of experiments, and has been shown to be effective in studying the biochemical and physiological effects of various substances.
The limitations of using 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments include its toxicity, its potential to interact with other substances in the experiment, and its potential to affect cellular processes in unintended ways. Researchers must take precautions when working with the compound, and must carefully control the experimental conditions to ensure accurate results.

Future Directions

For research involving 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid include the study of its effects on different types of proteins, the development of new synthetic methods for the compound, and the study of its effects on cellular processes in vivo. The compound has potential applications in drug development, and further research may lead to the discovery of new therapeutic agents. Additionally, the compound may be useful in the study of disease mechanisms, and may lead to the development of new diagnostic tools.

Scientific Research Applications

4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been used in scientific research to study the biochemical and physiological effects of various substances. It has been used as a reagent in the synthesis of various compounds, and as a tool to study the mechanism of action of different substances. The compound has also been used as a fluorescent probe to study the binding of ligands to proteins.

properties

IUPAC Name

4-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-13(2,3)11(18)15-12(19)14-9-6-4-8(5-7-9)10(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQZCMQPGYDVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.